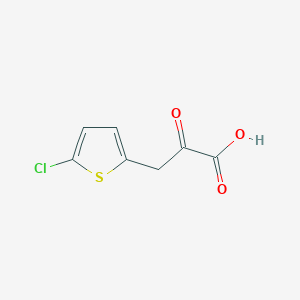

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The presence of a chlorine atom at the 5-position of the thiophene ring and a 2-oxopropanoic acid moiety makes this compound unique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid typically involves the chlorination of thiophene followed by the introduction of the oxopropanoic acid group. One common method includes the following steps:

Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

Formation of 2-Oxopropanoic Acid Moiety: The 5-chlorothiophene is then reacted with ethyl oxalyl chloride in the presence of a base like pyridine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted thiophenes.

Applications De Recherche Scientifique

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: Used in the development of corrosion inhibitors and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation.

Material Science: The compound’s electronic properties are due to the conjugated system of the thiophene ring, which allows for efficient charge transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the oxopropanoic acid moiety.

3-(5-Bromothiophen-2-yl)-2-oxopropanoic acid: Bromine instead of chlorine, which may alter reactivity and properties.

2-Oxo-3-(thiophen-2-yl)propanoic acid: Lacks the chlorine atom, affecting its chemical behavior.

Activité Biologique

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chlorothiophene moiety attached to a 2-oxopropanoic acid backbone. The presence of the chlorothiophene group is significant as it may enhance the compound's biological activity through various mechanisms, including interactions with cellular targets.

Biological Activity Overview

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit promising anticancer activities. The mechanisms through which these compounds exert their effects include:

- Inhibition of Telomerase Activity : Some derivatives have been shown to inhibit telomerase, an enzyme often upregulated in cancer cells, thereby preventing their immortality and promoting apoptosis .

- Induction of Reactive Oxygen Species (ROS) : Compounds in this class can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant in targeting resistant cancer cell lines .

- DNA Interaction : Certain studies indicate that these compounds can bind to DNA, interfering with replication and transcription processes critical for cancer cell survival .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into their potential applications in cancer therapy:

Mechanistic Insights

The mechanisms by which this compound may exert its biological effects can be summarized as follows:

- Telomerase Inhibition : By binding to telomerase components, the compound may disrupt the enzyme's function, leading to reduced proliferation of cancer cells.

- Oxidative Stress Induction : The generation of ROS can lead to significant cellular damage, promoting apoptosis in cancer cells while sparing normal cells due to differential sensitivity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1/S and G2/M transitions, which can halt the progression of cancerous cells.

Propriétés

IUPAC Name |

3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYPQLOKGMSHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.